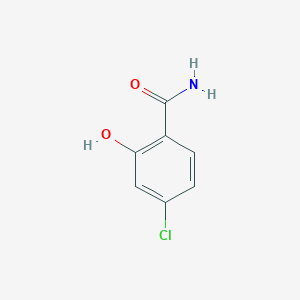

4-Chloro-2-hydroxybenzamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRFMWBOQWRGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547752 | |

| Record name | 4-Chloro-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37893-37-1 | |

| Record name | 4-Chloro-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Hydroxybenzamide

Synthetic Pathways for the Core 4-Chloro-2-hydroxybenzamide Structure

The construction of the this compound molecule is fundamentally reliant on the strategic formation of an amide bond from a suitably substituted benzoic acid precursor.

Precursor Chemistry and Starting Material Considerations

One documented method to synthesize a related precursor, 4-hydroxy-2-chlorobenzoic acid, involves the diazotization of 4-amino-2-chlorobenzoic acid. In this process, the amino group is converted into a diazonium salt using sodium nitrite (B80452) and a strong acid, which is then subsequently hydrolyzed to a hydroxyl group. prepchem.com

Key precursors for the synthesis of the core structure and related compounds are outlined below:

| Precursor Compound | CAS Number | Role in Synthesis |

| 4-Chloro-2-hydroxybenzoic acid | 5106-98-9 | Direct precursor for amidation |

| 4-Amino-2-chlorobenzoic acid | Not Found | Starting material for synthesis of the hydroxy-analogue precursor prepchem.com |

| 5-Chlorosalicylic acid | 321-14-2 | Starting material for related benzamide (B126) structures like Niclosamide (B1684120) chemicalbook.com |

| 2-Chloro-4-nitroaniline (B86195) | 121-87-9 | Amine component in the synthesis of Niclosamide chemicalbook.com |

The selection of the starting material is often dictated by commercial availability, cost, and the desired purity of the final product. The reactivity of the functional groups on the precursor molecule, particularly the carboxylic acid and the hydroxyl group, must be managed during the synthesis.

Condensation Reaction Mechanisms in Benzamide Formation

The conversion of a carboxylic acid to a benzamide is a type of condensation reaction that typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine.

A common laboratory-scale method involves converting the carboxylic acid into a more reactive acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. For instance, in the synthesis of a derivative, 4-chloro-2-hydroxybenzoic acid was reacted with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to form the intermediate acyl chloride. This highly reactive intermediate is then treated with an amine (in this case, 4-methylaniline) to form the corresponding benzamide. nih.gov

Another approach utilizes coupling agents that activate the carboxylic acid in situ. Reagents such as phosphorus trichloride (B1173362) (PCl₃) can be used to facilitate the direct condensation of a carboxylic acid and an amine. This method has been employed in the synthesis of Niclosamide, where 5-chlorosalicylic acid was reacted with 2-chloro-4-nitroaniline in the presence of PCl₃. chemicalbook.com The general mechanism for such reactions involves the formation of a reactive phosphonate (B1237965) or acyl phosphate (B84403) intermediate which is then readily attacked by the amine.

More recently, green chemistry approaches have explored direct condensation methods under ultrasonic irradiation using solid acid catalysts, such as a Lewis acidic ionic liquid immobilized on diatomite earth, to promote the reaction between benzoic acids and amines. researchgate.net

Advanced Synthetic Strategies for Derivatization

Derivatization of the this compound scaffold is crucial for generating analogues with potentially modified chemical properties. These strategies involve modifying existing functional groups or introducing new ones onto the aromatic ring.

Functional Group Interconversions and Modifications of the Benzamide Moiety

The three primary functional groups on the this compound molecule—the amide, the hydroxyl, and the chloro group—offer multiple sites for chemical modification.

Amide Group: The amide functionality is relatively stable. However, it can undergo hydrolysis back to the carboxylic acid under strong acidic or basic conditions. The N-H bonds of the primary amide can also be substituted to form secondary or tertiary amides, a common strategy in medicinal chemistry to alter a molecule's properties. nih.gov

Hydroxyl Group: The phenolic hydroxyl group is a versatile site for modification. It can be alkylated to form ethers or acylated to form esters. For example, 4-hydroxy-2-chlorobenzoic acid has been alkylated with n-dodecyl bromide in the presence of a base to form the corresponding ether. prepchem.com Such reactions are fundamental for creating a diverse range of derivatives.

Chloro Group: The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution unless the ring is activated by strongly electron-withdrawing groups. However, it can be replaced under specific conditions, such as through transition-metal-catalyzed cross-coupling reactions, which represent an advanced method for analogue generation.

Substitution Reactions on Aromatic Rings for Analogue Generation

Introducing new substituents onto the aromatic ring of this compound is typically achieved through electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is directed by the activating and directing effects of the substituents already present.

The directing effects of the functional groups on the this compound ring are as follows:

-OH (Hydroxyl): A strongly activating, ortho-, para-directing group.

-Cl (Chloro): A deactivating, ortho-, para-directing group.

-CONH₂ (Amide): A moderately deactivating, meta-directing group.

The powerful activating and directing effect of the hydroxyl group will dominate, primarily directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). Since position 4 is blocked by the chlorine atom, substitution is most likely to occur at positions 3 and 5. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). youtube.com

Electrochemical Synthesis Approaches for Related Benzamides

Electrochemical synthesis is emerging as a "green" and efficient alternative to traditional chemical methods. researchgate.net This methodology uses electrons as reagents, avoiding the need for stoichiometric amounts of redox agents and often proceeding under mild conditions. uniroma1.it

For benzamide synthesis, electrochemical approaches can be used for amidation reactions. One studied method involves the reaction of benzoin (B196080) with an aliphatic amine in the presence of an electrochemically generated superoxide (B77818) anion and molecular oxygen. In this system, the superoxide/oxygen pair acts as both a base and an oxidant, leading to good yields of benzamides. researchgate.netuniroma1.it Another strategy involves the electrochemical N-acylation of carboxylic acids with amines, which can be performed under mild conditions in water. rsc.org While not specifically detailed for this compound, these electrochemical methods provide a framework for developing novel, sustainable synthetic routes to this compound and its derivatives. acs.orgresearchgate.net

Reaction Mechanisms and Chemical Reactivity Studies

The reactivity of this compound is governed by the interplay of its three substituents on the benzene (B151609) ring: a hydroxyl group (-OH), a chlorine atom (-Cl), and an amide group (-C(=O)NH₂). These groups influence the electron density of the aromatic ring and dictate the regioselectivity of its chemical transformations.

Electrophilic Aromatic Substitution Patterns Influenced by Hydroxyl Activation

The introduction of a new substituent onto the benzene ring of this compound via electrophilic aromatic substitution is predominantly controlled by the directing effects of the existing groups. unizin.org The hydroxyl (-OH) group at position 2 is a powerful activating group, meaning it increases the rate of reaction compared to benzene itself. lumenlearning.com Conversely, the chlorine (-Cl) atom at position 4 and the amide (-C(=O)NH₂) group at position 1 are both deactivating groups, making the ring less reactive. libretexts.orglibretexts.org

The directing effect of each substituent determines the position of the incoming electrophile:

Hydroxyl (-OH) group: As a strong activating group, it donates electron density to the ring through resonance, particularly at the ortho (position 3) and para (position 5) positions. This makes these sites more nucleophilic and attractive to electrophiles. unizin.org

Amide (-C(=O)NH₂) group: This group is deactivating due to the electron-withdrawing nature of the carbonyl group. It directs incoming electrophiles to the meta (positions 3 and 5) positions. libretexts.org

The hydroxyl group is the most influential of the three. Its strong activating and ortho, para-directing nature is the dominant factor in determining the substitution pattern. msu.edu The directing effects of the chlorine and amide groups also converge on positions 3 and 5. Consequently, electrophilic aromatic substitution on this compound is strongly favored to occur at the C3 and C5 positions.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C2 | Activating | Ortho, Para |

| -Cl | C4 | Deactivating | Ortho, Para |

| -C(=O)NH₂ | C1 | Deactivating | Meta |

Amide Bond Hydrolysis under Diverse Conditions

The amide bond in this compound, while generally stable, can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. byjus.commasterorganicchemistry.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. byjus.comallen.in This step forms a tetrahedral intermediate. The subsequent elimination of the amide anion (⁻NH₂) is generally unfavorable as it is a poor leaving group. chemistrysteps.com However, the reaction can be driven to completion, often with heating, to yield a carboxylate salt (sodium 4-chloro-2-hydroxybenzoate) and ammonia. chemguide.co.uk A final acidification step is required to protonate the carboxylate and obtain the 4-chloro-2-hydroxybenzoic acid. allen.in

Table 2: Conditions and Products of Amide Hydrolysis

| Condition | Reagents | Key Intermediate | Final Products (after workup) |

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | O-protonated amide | 4-chloro-2-hydroxybenzoic acid, Ammonium salt (NH₄⁺) |

| Basic | H₂O, OH⁻ (e.g., NaOH, KOH), Heat | Tetrahedral alkoxide | 4-chloro-2-hydroxybenzoic acid, Ammonia (NH₃) |

Oxidation Pathways of Associated Amino Groups

This section addresses the oxidative reactivity of the nitrogen atom within the primary amide group of this compound. Primary amides are generally resistant to oxidation. The resonance stabilization of the amide bond makes it less susceptible to many common oxidizing agents.

While direct oxidation of the amide nitrogen in a molecule like this compound is not a commonly reported transformation, related oxidative processes have been studied in other contexts. For instance, the oxidation of primary amines to amides is a known synthetic route, often utilizing various metal catalysts or oxidants. rsc.orgresearchgate.netrsc.org However, the reverse—oxidation of a stable primary amide—requires specific and often harsh conditions.

Pathways for the oxidation of the amide group itself are not well-documented for this specific compound under standard laboratory conditions. Any significant oxidation would likely target other parts of the molecule or lead to degradation of the aromatic ring under forcing conditions. Specific, controlled oxidation of the amide's nitrogen atom to form, for example, N-hydroxyamides or other oxidized species, would necessitate specialized reagents and reaction conditions that are not broadly established for this substrate.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Halogenation on Molecular Activity and Pharmacological Profiles

Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. The introduction of a chlorine atom into the benzamide (B126) scaffold can significantly alter its electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacological effects.

The presence of a chlorine atom on the aromatic ring of 2-hydroxybenzamide has a profound impact on its chemical reactivity and biological activity. The electron-withdrawing nature of chlorine can increase the acidity of the neighboring hydroxyl group and influence the electron density of the entire molecule. eurochlor.org This alteration in electronic distribution can affect the molecule's ability to interact with biological targets.

Chlorination often enhances the lipophilicity of a compound, which can lead to increased cell membrane permeability and greater partitioning into lipophilic domains of proteins. researchgate.net This increased lipophilicity can contribute to improved oral absorption and distribution within the body. nih.gov Furthermore, the chlorine atom can participate in non-bonding interactions, such as halogen bonding, with biological macromolecules, which can enhance binding affinity and selectivity for a particular target. eurochlor.orgresearchgate.net

The position of the chlorine atom is crucial in determining its effect on biological activity. For instance, in a series of N-benzoyl-2-hydroxybenzamides, the introduction of a chlorine atom at various positions on the benzoyl ring led to significant variations in antiplasmodial activity.

The specific placement of the chlorine atom on the 2-hydroxybenzamide core, known as positional isomerism, has significant stereoelectronic implications that can dramatically alter the compound's biological profile. Comparing 4-chloro-2-hydroxybenzamide with its isomer, 5-chloro-2-hydroxybenzamide, reveals how a subtle change in substitution pattern can lead to different pharmacological outcomes.

The electronic effects of the chlorine atom differ depending on its position relative to the hydroxyl and amide groups. In the 4-chloro position, the chlorine atom exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. echemi.com In contrast, the 5-chloro isomer may exhibit different electronic properties due to the altered interplay of inductive and resonance effects.

These stereoelectronic differences can translate into distinct biological activities. For example, in a study of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, derivatives of both 4-chloro and 5-chloro isomers demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, the potency and bactericidal kinetics of these isomers can vary, highlighting the importance of the chlorine atom's position. For instance, a 5-chloro substituted derivative exhibited rapid, concentration-dependent bactericidal effects. nih.gov

Similarly, in the context of anticancer research, derivatives of 5-chloro-2-hydroxybenzamide have been investigated for their cytotoxicity against various cancer cell lines. researchgate.netnih.gov The position of the chlorine atom influences the molecule's ability to interact with specific cellular targets, such as nuclear factor-kappa B (NF-κB) and mitochondrial transmembrane potential. researchgate.netnih.gov

| Isomer | Biological Activity | Key Findings | References |

|---|---|---|---|

| This compound derivatives | Bactericidal against MRSA | Demonstrated bactericidal kinetics, though potency can vary compared to 5-chloro isomers. | nih.gov |

| 5-Chloro-2-hydroxybenzamide derivatives | Bactericidal against MRSA | Showed rapid, concentration-dependent bactericidal effects. | nih.gov |

| 5-Chloro-2-hydroxybenzamide derivatives | Anticancer | Active in NF-κB and mitochondrial transmembrane potential assays, with cytotoxicity against cell lines like HL-60. | researchgate.netnih.gov |

Role of the Hydroxyl Group in Intramolecular and Intermolecular Interactions

The hydroxyl group at the 2-position of the benzamide ring is a key structural feature that significantly influences the molecule's conformation, stability, and interactions with biological targets.

The hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond can form between the hydroxyl hydrogen and the carbonyl oxygen of the amide group, creating a stable six-membered ring. nih.gov This interaction helps to lock the conformation of the molecule, which can be crucial for its recognition by a biological receptor.

In the crystalline state, this compound and its derivatives can form extensive intermolecular hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, leading to the formation of one-dimensional polymeric chains. nih.gov These intermolecular interactions contribute to the stability of the crystal lattice.

| Interaction Type | Atoms Involved | Effect | References |

|---|---|---|---|

| Intramolecular Hydrogen Bond | Hydroxyl H and Amide O | Forms a stable S(6) ring motif, influencing conformational stability. | nih.gov |

| Intermolecular Hydrogen Bond | Hydroxyl H and Carbonyl O of adjacent molecule | Leads to the formation of C(6) chains, contributing to crystal packing. | nih.gov |

The hydroxyl group is a critical pharmacophore for the biological activity of many salicylamide (B354443) derivatives. It can act as both a hydrogen bond donor and acceptor, allowing it to form specific interactions with amino acid residues in the active site of a protein or enzyme.

The position of the hydroxyl group is paramount for its role in biological interactions. nih.gov For example, in the inhibition of certain enzymes, the 2-hydroxyl group may be essential for binding to the active site. The acidic nature of the phenolic hydroxyl group also means that it can be deprotonated at physiological pH, allowing it to form ionic interactions with positively charged residues in a binding pocket. The presence and position of the hydroxyl group can significantly affect the binding affinity of the molecule to its target. nih.gov

Amide Linker Modifications and Their Effect on Bioactivity

Research into related benzamide structures has shown that modifications to the amide group can have a significant impact on biological activity. For instance, in a study of benzamides as inhibitors of Mycobacterium tuberculosis, modifications to the amide portion of the molecule were explored to improve activity and metabolic stability. acs.org Similarly, in the development of antiplasmodial agents, the imide linker of N-benzoyl-2-hydroxybenzamides was modified, leading to changes in potency. nih.gov These studies underscore the importance of the amide linker as a key determinant of the pharmacological profile of benzamide derivatives.

Substituent Effects on the Amide Nitrogen

The nature of the substituent on the nitrogen atom of the amide group plays a pivotal role in modulating the biological activity of this compound derivatives. While direct studies on N-substituted this compound are limited, research on closely related salicylanilides, such as niclosamide (B1684120) and its derivatives, provides valuable insights into these structure-activity relationships. The anilide ring, attached to the amide nitrogen, is a key site for modification.

In a study of niclosamide analogs targeting glioblastoma, various substituents on the anilide ring were investigated. It was observed that the electronic properties and the potential for hydrogen bonding of these substituents significantly influenced cytotoxicity. For instance, replacing the 4'-nitro (NO₂) group with an azido (B1232118) (N₃) or trifluoromethyl (CF₃) group resulted in comparable anti-glioblastoma activity. utrgv.edu Conversely, the introduction of an amino (NH₂) group at the same position led to a significant decrease in cytotoxicity. utrgv.edu This reduction in activity may be attributed to increased hydrogen bonding, which could alter the conformation of the molecule and its interaction with the target protein. utrgv.edu

Furthermore, the complete removal of a substituent at the 4'-position (R4 = H) resulted in a decrease or even loss of activity, highlighting the importance of a substituent at this position for biological efficacy. utrgv.edu These findings underscore that both the electronic nature and the hydrogen-bonding capacity of substituents on the phenyl ring attached to the amide nitrogen are critical determinants of the biological activity of this class of compounds.

Table 1: Effect of Substituents on the Anilide Ring of Niclosamide Analogs on Anti-Glioblastoma Activity

| Compound | R4 Substituent | Relative Activity |

| Niclosamide | NO₂ | +++ |

| Analog 1 | N₃ | +++ |

| Analog 2 | CF₃ | +++ |

| Analog 3 | NH₂ | + |

| Analog 4 | H | +/- |

Data synthesized from findings on niclosamide derivatives, which are structurally related to this compound. utrgv.edu

Exploration of Different Linker Chemistries (e.g., urea (B33335), imide)

The amide bond in this compound serves as a critical linker between the salicylic (B10762653) acid and aniline (B41778) moieties. Modifications to this linker, such as its replacement with other chemical groups like urea or imide, have been explored to understand their impact on biological activity and to develop novel analogs with improved properties.

In the pursuit of new antiprotozoal agents based on an N-benzoyl-2-hydroxybenzamide scaffold, researchers have investigated the importance of the imide linker. nih.gov To probe the SAR of this linker, several modifications were made. For instance, N-methylation of the imide did not abolish activity, suggesting that the imide N-H bond is not essential for the compound's mechanism of action. nih.gov Further exploration led to the synthesis of analogs with a urea linker. nih.gov The preparation of 1-(4-ethylphenyl)-3-(2-hydroxyphenyl)urea demonstrated the feasibility of replacing the amide/imide linkage with a urea group, thus providing a new avenue for structural diversification. nih.gov

The urea functionality is a well-established pharmacophore in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets. nih.gov Its incorporation into the salicylanilide (B1680751) scaffold can, therefore, lead to compounds with altered binding modes and potentially different biological profiles. Similarly, peptidomimetics of salicylanilides have been synthesized where an amino acid fragment is inserted between the salicylic and anilide portions, effectively extending and modifying the linker. nih.gov These studies indicate that the linker region of this compound is a viable point for chemical modification to modulate biological activity.

Table 2: Examples of Linker Modifications in Salicylanilide-related Scaffolds

| Original Linker | Modified Linker | Rationale for Modification |

| Amide/Imide | N-Methyl Imide | To investigate the role of the imide N-H bond in biological activity. nih.gov |

| Amide/Imide | Urea | To introduce a different hydrogen bonding pattern and explore new interactions with biological targets. nih.gov |

| Amide | Amino Acid | To create peptidomimetics with potentially altered pharmacokinetic and pharmacodynamic properties. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These approaches are invaluable in drug discovery for understanding the physicochemical properties that drive activity and for predicting the potency of novel, unsynthesized molecules.

Correlation of Lipophilicity (logP) with Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial physicochemical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its biological activity. nih.gov For a compound to exert its effect, it often needs to cross biological membranes, a process that is heavily dependent on its lipophilicity.

In a study of a series of 4-chloro- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, the relationship between lipophilicity and various biological activities was investigated. nih.gov The lipophilicity of the compounds was determined experimentally using reversed-phase high-performance liquid chromatography (RP-HPLC). The study revealed that for certain biological activities, there is a clear correlation with lipophilicity. For instance, the anticancer activity of some salicylanilide-based peptidomimetics on THP-1 cells was found to increase with increasing lipophilicity. nih.gov

However, the relationship is not always linear. There often exists an optimal range of lipophilicity for maximal activity. mdpi.com Compounds that are too hydrophilic may not be able to cross cell membranes, while those that are too lipophilic might get sequestered in lipid bilayers or exhibit poor solubility in aqueous environments. nih.gov Therefore, fine-tuning the lipophilicity of this compound derivatives is a key strategy in optimizing their therapeutic potential.

Table 3: Lipophilicity and Antimycobacterial Activity of Selected this compound Derivatives

| Compound | Substituent on Anilide Ring | log k (Experimental Lipophilicity) | MIC (μM) vs. M. tuberculosis |

| 9a | 2-F | 0.501 | >250 |

| 9b | 3-F | 0.536 | 125 |

| 9c | 4-F | 0.528 | 125 |

| 9d | 2-Cl | 0.634 | 62.5 |

| 9e | 3-Cl | 0.690 | 62.5 |

| 9f | 4-Cl | 0.702 | 31.25 |

Data adapted from a study on 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, demonstrating a general trend where increased lipophilicity correlates with improved antimycobacterial activity within this series. nih.gov

Electronic Properties of Substituents (Hammett Constants) and Their Role in Activity

The electronic properties of substituents on the aromatic rings of this compound can significantly impact its biological activity. These effects can be quantified using Hammett constants (σ), which describe the electron-withdrawing or electron-donating nature of a substituent. A positive Hammett constant indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Studies on salicylanilides have shown that their inhibitory activity on photosynthetic electron transport (PET) in spinach chloroplasts can be correlated with both the lipophilicity (hydrophobic parameter π) and the Hammett constant (σ) of the substituents on the anilide ring. mdpi.com This suggests that the electronic nature of the substituent plays a direct role in the interaction of the molecule with its biological target.

For instance, it has been observed that the PET-inhibiting activity is enhanced by the electron-withdrawing effect and the bulkiness of the substituents in the anilide portion of the molecule. mdpi.comresearchgate.net This implies that substituents with a high Hammett constant value can contribute positively to the biological activity. The electronic effects of substituents can influence factors such as the acidity of the phenolic hydroxyl group and the amide N-H group, which are often involved in crucial hydrogen bonding interactions with the target protein or enzyme.

Table 4: Hammett Constants of Common Substituents and Their General Effect on Salicylanilide Activity

| Substituent (R') | Hammett Constant (σp) | Electronic Effect | General Impact on PET-Inhibiting Activity |

| -OCH₃ | -0.27 | Electron-donating | May decrease activity |

| -CH₃ | -0.17 | Electron-donating | May decrease activity |

| -H | 0.00 | Neutral | Baseline |

| -Cl | 0.23 | Electron-withdrawing | May increase activity |

| -CF₃ | 0.54 | Strongly electron-withdrawing | Likely to increase activity |

| -NO₂ | 0.78 | Strongly electron-withdrawing | Likely to increase activity |

This table provides a generalized summary based on the principles observed in studies of salicylanilides. mdpi.com

Predictive Modeling for Novel Derivatives

Predictive modeling, a key component of QSAR and cheminformatics, aims to develop robust and validated computational models that can accurately predict the biological activity of novel, untested chemical structures. nih.gov These models are built using a training set of compounds with known activities and a set of calculated molecular descriptors that encode the structural and physicochemical properties of the molecules.

Once a statistically significant QSAR model is developed, it can be used to screen virtual libraries of novel derivatives of this compound. This in silico screening allows for the prioritization of a smaller, more focused set of compounds for synthesis and biological testing, thereby saving time and resources in the drug discovery process. researchgate.net

The development of a predictive QSAR model typically involves several steps:

Data Set Preparation: Curation of a set of this compound analogs with reliable biological activity data.

Descriptor Calculation: Generation of a wide range of molecular descriptors, including those related to lipophilicity (logP), electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to establish a correlation between the descriptors and the biological activity. nih.gov

Model Validation: Rigorous validation of the model's predictive power using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) techniques. nih.gov

While specific predictive QSAR models for this compound are not extensively reported in the public domain, the principles of QSAR are widely applied to salicylanilides and other related scaffolds. Such models have the potential to guide the design of new this compound derivatives with enhanced potency and selectivity.

Biological Activities and Pharmacological Insights of 4 Chloro 2 Hydroxybenzamide Derivatives

Antimicrobial Activity Spectrum and Potency

The antimicrobial properties of 4-Chloro-2-hydroxybenzamide derivatives are well-documented, with studies demonstrating their efficacy against a range of pathogenic bacteria and fungi.

A significant area of research has been the evaluation of this compound derivatives against antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). The emergence of MRSA as a major cause of both hospital- and community-acquired infections has created an urgent need for new therapeutic agents. nih.gov

Salicylanilides, the parent class of compounds, are known to possess a wide array of pharmacological activities, including antibacterial effects. nih.govmdpi.com Novel derivatives, specifically 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, have been synthesized and evaluated for their antibacterial activity. nih.gov

In a study assessing a series of these derivatives, several compounds demonstrated potent bactericidal activity against clinical isolates of MRSA and the reference strain S. aureus ATCC 29213. nih.gov The bactericidal effect was confirmed by a minimum bactericidal concentration (MBC) to minimum inhibitory concentration (MIC) ratio of ≤4 for most of the active compounds. nih.gov

Time-kill assays for selected compounds, such as 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide and N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide, revealed a rapid, concentration-dependent killing of MRSA. nih.gov For instance, one of the most potent compounds showed a significant reduction in bacterial count at 2x and 4x its MIC within a few hours. nih.gov

The mechanism of action for these salicylanilide (B1680751) derivatives is thought to involve the inhibition of the two-component regulatory systems (TCS) in bacteria, which represents a novel target compared to many existing antibiotics. nih.gov

Table 1: Bactericidal Activity of Selected this compound Derivatives against MRSA

| Compound | Target Strain | MIC (µg/mL) | MBC (µg/mL) | Bactericidal/Bacteriostatic |

| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-2-hydroxybenzamide | MRSA 63718 | >1000 | >1000 | Bacteriostatic |

| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-2-hydroxybenzamide | MRSA SA 3202 | >1000 | >1000 | Bacteriostatic |

| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide | MRSA 63718 | 7.81 | 15.62 | Bactericidal |

| N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide | MRSA 63718 | 15.62 | 31.25 | Bactericidal |

Data sourced from a study on the in vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides. nih.gov

Derivatives of this compound have also shown promising activity against various Mycobacterium species, including Mycobacterium tuberculosis. mdpi.comscholarsresearchlibrary.com A series of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides were synthesized and screened for their antimycobacterial effects. mdpi.com

The in vitro evaluation of these compounds against M. tuberculosis, M. avium, and M. kansasii demonstrated noteworthy activities, with some derivatives exceeding the potency of the standard drug, isoniazid. mdpi.com Specifically, N-{(1R)-1-benzyl-2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-chloro-2-hydroxybenzamide and N-{(1R)-1-benzyl-2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-chloro-2-hydroxybenzamide were identified as having the highest antitubercular and antimycobacterial activity. mdpi.com

Table 2: Antimycobacterial Activity of Selected this compound Derivatives

| Compound | M. tuberculosis (MIC µM) | M. avium (MIC µM) | M. kansasii (MIC µM) |

| N-{(1R)-1-benzyl-2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-chloro-2-hydroxybenzamide | 16 | 32 | 8 |

| N-{(1R)-1-benzyl-2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-chloro-2-hydroxybenzamide | 16 | 16 | 8 |

| Isoniazid (Standard) | 0.5-2 | >256 | 4-16 |

Data adapted from a study on the biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. mdpi.com

The antifungal potential of salicylanilide derivatives, including those related to this compound, has been investigated. oalib.comnih.gov A study on salicylanilide esters with 4-(trifluoromethyl)benzoic acid showed that these compounds possess antifungal activity, with molds being more susceptible than yeasts. oalib.comnih.gov

The most active parent salicylanilide was identified as N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide. oalib.comnih.gov Among the ester derivatives, 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate exhibited a low minimum inhibitory concentration (MIC) of 0.49 μmol/L. oalib.comnih.gov However, the esterification of salicylanilides did not consistently lead to an increase in antifungal potency. oalib.comnih.gov

Another class of related compounds, buclosamide (B1193894) (n-Butyl-4-chloro-2-hydroxybenzamide), is known for its antifungal properties and is used topically to treat fungal infections by disrupting the fungal cell membrane.

Antiviral Potential and Mechanistic Studies

Recent research has highlighted the significant antiviral potential of this compound derivatives, particularly against respiratory viruses.

A series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV) infection. nih.govacs.org Several of these compounds exhibited sub-micromolar to low micromolar potency against HAdV with high selectivity indexes, indicating a favorable safety profile compared to the lead compound, niclosamide (B1684120). nih.govacs.org

Preliminary mechanistic studies suggest that these derivatives act at different stages of the HAdV life cycle. nih.govacs.org Some compounds appear to target HAdV DNA replication, while others inhibit later steps. nih.govacs.org For instance, one promising derivative showed improved anti-HAdV activity (IC50 = 0.27 μM) and significantly reduced cytotoxicity. nih.govacs.org Further studies with a salicylamide (B354443) analogue, JMX0312, have shown its potential in protecting against HAdV lethal challenge in an immunosuppressed animal model. nih.gov Another study discovered a derivative that inhibits HAdV infection by preventing the virus from escaping the endosome. researchgate.net

Table 3: Anti-HAdV Activity of Selected N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Proposed Mechanism of Action |

| Compound 6 | 0.54 | >100 | >185 | Targets HAdV DNA replication |

| Compound 15 | 0.27 | 156.8 | 581 | - |

| Compound 43 | 0.62 | >100 | >161 | Targets HAdV DNA replication |

| Compound 46 | 0.48 | 65.4 | 136 | Suppresses later steps of HAdV life cycle |

| Compound 47 | 0.39 | 59.2 | 152 | Suppresses later steps of HAdV life cycle |

Data sourced from a study on the discovery of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent HAdV inhibitors. nih.govacs.org

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have also demonstrated potent inhibitory effects against Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections in young children. nih.govresearchgate.net

Several compounds from this series were found to effectively suppress not only viral replication but also the inflammatory responses associated with RSV infection. nih.govresearchgate.net These compounds were shown to inhibit the activation of key signaling molecules, IRF3 and NF-κB, which are involved in the production of cytokines and chemokines. nih.govresearchgate.net

The most potent compounds decreased the phosphorylation of proteins involved in these signaling pathways and significantly suppressed the generation of progeny viruses, viral RNA replication, and viral protein expression. nih.govresearchgate.net These findings highlight the dual action of these derivatives in both inhibiting viral replication and mitigating the associated inflammation. nih.govresearchgate.net

Anticancer Research and Cellular Target Identification

Salicylanilide derivatives have been extensively evaluated for their potential as antineoplastic agents. mdpi.com Research has focused on their ability to induce cell death in various cancer cell lines and to modulate key signaling pathways involved in cancer progression.

Derivatives of niclosamide have been synthesized and tested for their cytotoxic activity against a broad panel of human cancer cell lines. researchgate.netnih.gov These studies have included breast cancer (MDA, MCF7), prostate cancer (PC3, DU-145), cervical cancer (HeLa), and acute promyelocytic leukemia (HL-60) cell lines. researchgate.netnih.gov

Specific derivatives have shown notable potency against particular cancer types. For example, N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide was identified as having the most significant cytotoxicity against HL-60 leukemia cells. researchgate.netnih.gov The cytotoxic effects of niclosamide itself have been documented in a wide array of in vitro models, including human breast cancer (MDA-MB-468, MCF-7), colon carcinoma (HCT116), and ovarian cancer cell lines. nih.gov The antiproliferative activity of these compounds is often dose-dependent and can lead to cell cycle arrest and apoptosis. nih.gov

Table 2: Cytotoxic Activity of this compound Derivatives in Human Cancer Cell Lines

| Derivative | Cancer Cell Line | Cancer Type | Observed Effect | Reference(s) |

|---|---|---|---|---|

| N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide | HL-60 | Acute Promyelocytic Leukemia | Most significant cytotoxicity in the series | researchgate.net, nih.gov |

| 5-chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide | HL-60 | Acute Promyelocytic Leukemia | Inhibition of cell proliferation | researchgate.net, nih.gov |

| 5-chloro-2-hydroxy-N-(4-hydroxyphenyl)benzamide | HL-60 | Acute Promyelocytic Leukemia | Inhibition of cell proliferation | researchgate.net, nih.gov |

| Niclosamide | MDA-MB-468, MCF-7 | Breast Cancer | Dose-dependent decrease in cell proliferation | nih.gov |

| Niclosamide | PC3, DU-145 | Prostate Cancer | Cytotoxic effects observed | researchgate.net, nih.gov |

| Niclosamide | HeLa | Cervical Cancer | Cytotoxic effects observed | researchgate.net, nih.gov |

| Niclosamide | HCT116 | Colon Carcinoma | Cytotoxic effects observed | nih.gov |

The anticancer activity of this compound derivatives is closely linked to their ability to interfere with critical cellular signaling pathways that are often dysregulated in cancer. researchgate.netnih.govnih.gov Assays have been conducted to evaluate their effects on pathways such as nuclear factor-kappa B (NF-κB), V-Ki-ras2 Kirsten rat sarcoma viral oncogene (KRAS), and mitochondrial transmembrane potential (MTP). researchgate.netnih.gov

Studies have shown that specific derivatives can selectively target these pathways. For instance, 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide was found to be the most active compound in an NF-κB assay, while 5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide was most effective in modulating MTP. researchgate.netnih.gov The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its inhibition is a key strategy in cancer therapy. The modulation of MTP indicates an effect on mitochondrial function, which can trigger apoptosis. researchgate.net

Furthermore, some compounds exhibit dual activity. Both 5-chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide and 5-chloro-2-hydroxy-N-(4-hydroxyphenyl)benzamide were found to inhibit both the proliferation of HL-60 cells and the NF-κB pathway. researchgate.netnih.gov Niclosamide has been shown to modulate a wider range of signaling cascades, including Wnt/β-catenin, mTOR, and STAT3, in addition to NF-κB. nih.gov

Table 3: Modulation of Cellular Signaling Pathways by this compound Derivatives

| Derivative | Pathway/Target | Observed Effect | Reference(s) |

|---|---|---|---|

| 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | NF-κB | Most active inhibitor in the series | researchgate.net, nih.gov |

| 5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide | MTP | Most active modulator in the series | researchgate.net, nih.gov |

| 5-chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide | NF-κB | Inhibition | researchgate.net, nih.gov |

| 5-chloro-2-hydroxy-N-(4-hydroxyphenyl)benzamide | NF-κB | Inhibition | researchgate.net, nih.gov |

| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | NF-κB | Suppression of RSV-induced activation | nih.gov |

| Niclosamide | KRAS | Tested in inhibitory assay | researchgate.net, nih.gov |

Other Significant Biological Observations

A distinct area of research for this compound derivatives is their activity as inhibitors of photosynthesis. mdpi.comnih.gov The structural similarity of these compounds to known herbicides that target photosynthesis has led to their evaluation as inhibitors of photosynthetic electron transport (PET). nih.govsciforum.net

These compounds have been shown to inhibit PET in photosystem II (PS II), a critical protein complex in the thylakoid membranes of chloroplasts responsible for water oxidation and plastoquinone (B1678516) reduction. nih.govsciforum.net A series of 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides were tested for their PET-inhibiting activity in spinach (Spinacia oleracea L.) chloroplasts. nih.gov The inhibitory potency, expressed as an IC₅₀ value, varied among the derivatives. For example, N-benzylsalicylamides containing chloro substitutions showed effective PET inhibition, with some compounds having activity comparable to the commercial herbicide Diuron (IC₅₀ = 1.9 μmol/L). researchgate.net Specifically, 3,5-dibromo-N-(4-chlorobenzyl)-2-hydroxybenzamide had an IC₅₀ value of 2.6 μmol/L. researchgate.net This herbicidal activity highlights a different spectrum of biological function for this class of compounds. smolecule.com

Table 4: Inhibition of Photosynthetic Electron Transport (PET) by Salicylamide Derivatives

| Compound | System | Potency (IC₅₀) | Reference(s) |

|---|---|---|---|

| 3,5-dibromo-N-(4-chlorobenzyl)-2-hydroxybenzamide | Spinach Chloroplasts | 2.6 µmol/L | researchgate.net |

| N-(3,4-dichlorobenzyl)-2-hydroxy-5-nitrobenzamide | Spinach Chloroplasts | 2.0 µmol/L | researchgate.net |

| 3,5-dibromo-N-(3,4-dichlorobenzyl)-2-hydroxybenzamide | Spinach Chloroplasts | 2.3 µmol/L | researchgate.net |

| Diuron (Standard) | Spinach Chloroplasts | 1.9 µmol/L | researchgate.net |

| 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | Spinach Chloroplasts | Activity evaluated | nih.gov |

Several salicylanilide derivatives have demonstrated anti-inflammatory properties. mdpi.com This activity is often linked to the modulation of inflammatory signaling pathways, such as NF-κB. nih.gov

A notable example comes from the study of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, which were shown to potently inhibit inflammatory responses associated with RSV infection. nih.gov These compounds were found to decrease the production of cytokines and chemokines that are induced by the virus. nih.gov The mechanism for this anti-inflammatory effect involves the suppression of RSV-induced activation of both IRF3 and NF-κB, key transcription factors in the inflammatory response. nih.gov Additionally, N-(4-Chlorophenyl)-2-hydroxybenzamide has been used as a precursor for the synthesis of benzoxazepine derivatives, which have also been reported as anti-inflammatory agents. researchgate.net The structural features of some derivatives, such as 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide, also suggest potential anti-inflammatory activity. smolecule.com

Enzyme Inhibition Studies

Derivatives of this compound have emerged as a significant class of compounds in enzyme inhibition research. Their structural framework allows for diverse modifications, leading to potent and often selective inhibitors of various enzymes implicated in a range of diseases. Research has particularly focused on their roles in neurodegenerative diseases, cancer, and viral infections through targeted enzyme inhibition.

Inhibition of Cholinesterases (AChE and BuChE)

A notable area of investigation for this compound derivatives is their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of cholinergic neurotransmission. The development of inhibitors for these enzymes is a primary strategy for managing neurodegenerative conditions like Alzheimer's disease.

A study involving a series of halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) revealed their potential as cholinesterase inhibitors. The derivatives of this compound demonstrated moderate inhibitory activity against AChE, with IC₅₀ values generally ranging from 33.1 to 85.8 µM. mdpi.com Their inhibitory effect on BuChE was also observed, though typically at higher concentrations (IC₅₀ values from 53.5 to 228.4 µM). mdpi.com The research highlighted that the majority of these derivatives inhibit AChE more effectively than BuChE. mdpi.com

Structure-activity relationship (SAR) studies identified key structural features influencing inhibitory potency. For instance, derivatives of 5-substituted salicylic (B10762653) acids, including those with chloro- and bromo-substitutions, showed enhanced activity. mdpi.com Specifically, 5-bromo-2-hydroxy-N-(3,5-dichlorophenyl)benzamide was among the most active against AChE, with an IC₅₀ value of 33.13 μM. mdpi.com The nature and position of substituents on the aniline (B41778) ring were also found to be crucial for modulating the inhibitory effects. mdpi.com Furthermore, converting the phenolic hydroxyl group into phosphorus-based esters significantly improved the activity against BuChE. mdpi.com One such ester, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite, was identified as a highly potent and selective BuChE inhibitor with an IC₅₀ of 2.4 µM and was found to act as a pseudo-irreversible, mixed-type inhibitor for both cholinesterases. mdpi.com

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Chloro-2-hydroxy-N-phenylbenzamide Derivatives (General Range) | AChE | 33.1 - 85.8 | mdpi.com |

| 4-Chloro-2-hydroxy-N-phenylbenzamide Derivatives (General Range) | BuChE | 53.5 - 228.4 | mdpi.com |

| 5-Bromo-2-hydroxy-N-(3,5-dichlorophenyl)benzamide | AChE | 33.13 | mdpi.com |

| 5-Chloro-2-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]benzamide | BuChE | 64.44 | mdpi.com |

| 5-Bromo-2-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]benzamide | BuChE | 53.46 | mdpi.com |

| 5-Chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | BuChE | 2.4 | mdpi.com |

Inhibition of Nucleoside Triphosphate Diphosphohydrolases (NTPDases)

Certain sulfamoyl benzamide (B126) derivatives incorporating the 2-chloro-benzoic acid scaffold have been identified as potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). rsc.org These enzymes are involved in regulating purinergic signaling and are considered therapeutic targets for various conditions.

In one study, derivatives were tested against four isoforms of h-NTPDases. The compound 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was found to be a particularly potent and selective inhibitor of h-NTPDase8, with an IC₅₀ value of 0.28 µM. rsc.org Another derivative, 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide, demonstrated sub-micromolar inhibition of h-NTPDase2. rsc.org These findings underscore the potential of this chemical class to selectively modulate the activity of specific NTPDase isoforms. rsc.org

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 | rsc.org |

| 2-Chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | Sub-micromolar | rsc.org |

| 5-(N-Benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | Sub-micromolar | rsc.org |

Inhibition of Viral Proteins and Processes

Salicylamide derivatives have also been explored for their antiviral properties, particularly against the Hepatitis B virus (HBV). nih.gov Research has shown that these compounds can inhibit viral replication and protein functions. Mechanistic studies suggest that different derivatives may act on different stages of the viral life cycle; for example, some compounds were found to impair the expression of the HBV core protein (HBc), while others disrupted the formation of the viral capsid. nih.gov

In a study evaluating a series of salicylamide derivatives, several compounds exhibited potent anti-HBV activity, with IC₅₀ values in the sub-micromolar to low micromolar range. nih.gov Notably, two derivatives stood out for their high potency and selectivity, with IC₅₀ values of 0.52 µM and 0.47 µM, respectively. nih.gov Structure-activity relationship analyses indicated that weak electron-withdrawing groups on the aniline moiety of the molecule were generally more favorable for enhancing anti-HBV activity. nih.gov

| Compound Class/Example | Target/Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Salicylamide Derivative 50 | Anti-HBV Activity | 0.52 | nih.gov |

| Salicylamide Derivative 56 | Anti-HBV Activity | 0.47 | nih.gov |

| Niclosamide (Reference Compound) | Anti-HBV Activity | 2.07 | nih.gov |

| Salicylamide Derivative 27 | HBeAg Secretion Inhibition | 0.45 | nih.gov |

Inhibition of Tubulin Polymerization

The anti-cancer potential of 5-chloro-salicylamide derivatives has been linked to their ability to inhibit tubulin polymerization, a process essential for mitotic spindle formation and cell division. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

A series of novel N-(4-sulfamoylbenzyl) salicylamide derivatives were evaluated for their antiproliferative activity against several human cancer cell lines. nih.gov Several derivatives demonstrated strong growth inhibition. For instance, one of the most active compounds showed potent activity against Caco-2, HCT-116, MDA-MB-231, and MCF-7 cell lines with GI₅₀ values of 3.3, 5.9, 10.7, and 5.8 µM, respectively. nih.gov The research indicated that these compounds act as inhibitors of tubulin polymerization, making them promising candidates for the development of new anticancer agents. nih.gov

| Compound | Cancer Cell Line | GI₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 33 (5-chloro-salicylamide derivative) | Caco-2 (Colon) | 3.3 | nih.gov |

| HCT-116 (Colon) | 5.9 | nih.gov | |

| MDA-MB-231 (Breast) | 10.7 | nih.gov | |

| MCF-7 (Breast) | 5.8 | nih.gov | |

| Compound 24 (5-chloro-salicylamide derivative) | MCF-7 and MDA-MB-231 (Breast) | Showed best efficacy | nih.gov |

Inhibition of Bacterial Enzymes

The antibacterial activity of salicylanilide derivatives has been attributed to the inhibition of key bacterial enzymes. Research suggests that these compounds can inhibit methionine aminopeptidase (B13392206) and isocitrate lyase, two enzymes that are crucial for post-translational modification of proteins and fatty acid metabolism in mycobacteria, respectively. nih.gov This mechanism of action makes salicylanilides promising candidates for developing novel antibacterial agents to combat resistant pathogens. nih.gov

Mechanism of Action Elucidation at the Molecular Level

Investigation of Molecular Targets and Binding Affinities

Ligand-Target Interaction Profiling

The chemical compound 4-Chloro-2-hydroxybenzamide belongs to the salicylanilide (B1680751) class of aromatic compounds, which are known for a wide range of pharmacological activities. nih.gov The molecular structure of these compounds, featuring a hydroxyl group and an amide functional group, suggests they can exhibit specific binding affinities to various biological targets. nih.govcymitquimica.com The presence and position of halogen substituents, such as the chlorine atom in this compound, can significantly influence the compound's lipophilicity, metabolic stability, and ultimately, its interaction with biological systems. cymitquimica.com

Salicylanilides have been identified as inhibitors of several biological pathways. For instance, they have been shown to inhibit the two-component regulatory systems (TCS) in bacteria. nih.govmdpi.com Additionally, some salicylanilide derivatives have been recognized as inhibitors of interleukin-12p40 production, which is involved in the cellular response to tuberculosis. nih.gov Other identified targets include bacterial enzymes crucial for cell wall biosynthesis and protein secretion, such as sortase A in S. aureus, D-alanine-D-alanine ligase, and transglycosylases. nih.gov More recently, salicylanilide-like compounds were found to inhibit enzymes essential for mycobacteria, including methionine aminopeptidase (B13392206) and isocitrate lyase. nih.gov

In the context of antiviral activity, salicylamide (B354443) derivatives like niclosamide (B1684120) have demonstrated broad-spectrum effects against both RNA and DNA viruses. researchgate.netnih.gov The proposed mechanisms for their antiviral action are multifaceted and include the modulation of various host cell signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB. researchgate.netnih.gov

The binding affinity of salicylanilide derivatives to their targets has been a subject of investigation. For example, N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide and N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-2-hydroxybenzamide were identified as potent antagonists of the P2X1 receptor with IC50 values of 0.0192 µM and 0.0231 µM, respectively. nih.gov These compounds exhibited high selectivity for the P2X1 receptor over other P2X subtypes. nih.gov Interaction studies and molecular docking have been employed to understand the binding of these compounds to their protein targets, suggesting favorable binding affinities that make them promising lead compounds for further drug development. smolecule.com

Inhibition of Bacterial Two-Component Regulatory Systems (TCS) by Salicylanilides

Salicylanilides, including this compound, have been identified as a class of compounds that can inhibit bacterial two-component regulatory systems (TCS). nih.govasm.orgacs.org These signal transduction systems are vital for bacteria to adapt to environmental changes and are involved in processes like virulence and antibiotic resistance. asm.orgacs.org Since homologous proteins are not found in higher eukaryotes, TCS are considered attractive targets for the development of new antibacterial agents. acs.orgfrontiersin.org

The primary mechanism of inhibition by salicylanilides involves the direct targeting of the sensor histidine kinase (HK) protein within the TCS. asm.org Specifically, halogenated salicylanilides bind to the C-terminal catalytic domain of the HK, leading to protein aggregation and subsequent inactivation of the kinase. asm.org This inhibition of HK autophosphorylation prevents the downstream phosphorylation of the response regulator (RR), thereby disrupting the signaling cascade. asm.orgacs.org

Structure-activity relationship (SAR) studies have demonstrated that the potency of salicylanilides as TCS inhibitors is influenced by specific structural features. Optimal activity is generally associated with electron-attracting substituents on the salicyloyl ring and hydrophobic groups on the anilide moiety. mdpi.comacs.org The 2-hydroxy group on the benzamide (B126) is also considered crucial for activity. mdpi.com

Cellular and Subcellular Effects

Impact on Viral Replication Processes (e.g., DNA replication, later life cycle steps)

Salicylamide derivatives, including analogues of this compound, have demonstrated significant inhibitory effects on the replication of various viruses. nih.govacs.orgnih.gov Their mechanisms of action can target different stages of the viral life cycle, from entry and replication to the later steps of virion assembly and release. nih.gov

In the case of human adenovirus (HAdV), a DNA virus, certain substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors. nih.govacs.org Preliminary mechanistic studies indicate that some of these compounds may directly target the HAdV DNA replication process. nih.govacs.org For example, compounds 6 and 43 in one study were suggested to function through this mechanism. nih.govacs.org In contrast, other analogues, such as compounds 46 and 47, appear to suppress later steps of the HAdV life cycle. nih.govacs.org Another study on a salicylamide derivative, compound 16, suggested its antiviral activity against HAdV is achieved by inhibiting the escape of viral particles from the endosome, which in turn prevents subsequent uncoating and the presentation of the lytic protein VI. researchgate.net

For RNA viruses like Respiratory Syncytial Virus (RSV), substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have also been shown to be potent inhibitors. nih.gov These compounds were found to suppress not only viral replication but also the inflammatory responses induced by the infection. nih.gov The inhibition of RSV replication was confirmed by a reduction in the generation of progeny viruses, viral genome copies, and the expression of viral proteins. nih.gov The broad-spectrum antiviral activity of salicylamides is thought to be related to their ability to disrupt pH gradients across membranes, which can block endosomal acidification—a critical step for the entry of many viruses. nih.gov

The following table summarizes the inhibitory effects of selected salicylamide analogues on viral replication:

| Compound/Analogue | Virus | Proposed Mechanism of Action | Reference |

| Compound 6 & 43 | Human Adenovirus (HAdV) | Targets HAdV DNA replication process. | nih.gov, acs.org |

| Compound 46 & 47 | Human Adenovirus (HAdV) | Suppresses later steps of the HAdV life cycle. | nih.gov, acs.org |

| Compound 16 | Human Adenovirus (HAdV) | Inhibits viral particle escape from the endosome. | researchgate.net |

| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | Respiratory Syncytial Virus (RSV) | Suppresses viral replication and RSV-induced inflammatory responses. | nih.gov |

Alterations in Cellular Pathways during Pathogen Infection

The interaction of this compound and its analogues with host cells during pathogen infection leads to significant alterations in various cellular pathways. A key aspect of their mechanism of action is the modulation of host cell signaling, which can impact both the pathogen's life cycle and the host's inflammatory response. nih.govnih.govnih.gov

During viral infections, such as with Respiratory Syncytial Virus (RSV), substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been shown to suppress the activation of key transcription factors involved in the innate immune response. nih.gov Specifically, these compounds were found to inhibit the RSV-induced activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). nih.gov This suppression, in turn, leads to a reduction in the production of associated cytokines and chemokines, thereby mitigating the inflammatory response that contributes to the pathology of the infection. nih.gov Mechanistic studies revealed that potent compounds in this series decreased the phosphorylation of IRF3 at serine 396 and the p65 subunit of NF-κB at serine 536 during both early and late phases of RSV infection. nih.gov

The broad-spectrum antiviral activity of salicylamides like niclosamide is also attributed to their ability to modulate multiple signaling pathways and biological processes within the host cell. nih.govnih.gov These pathways include Wnt/β-catenin, mTORC1, and STAT3. nih.gov By targeting these host cell factors, which are often required by different viruses for various stages of their life cycle, salicylamide derivatives can exert a broad antiviral effect. nih.gov This host-oriented approach may also present a higher barrier to the development of viral resistance compared to drugs that directly target viral proteins. nih.gov

Furthermore, the protonophoric activity of niclosamide is proposed to be a central mechanism for its broad-spectrum antiviral response. nih.gov This activity disrupts the pH gradients of cellular membranes and is thought to block endosomal acidification, a crucial step for the entry of many viruses. nih.gov In the context of SARS-CoV-2, niclosamide has been shown to inhibit viral replication while rescuing autophagy signaling, a cellular process that the virus appears to hamper. nih.gov

Molecular Docking and Simulation Approaches for Binding Site Analysis

Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein, providing valuable insights into the molecular basis of its action. nirmauni.ac.innih.govresearchgate.net For this compound and its derivatives, these approaches have been instrumental in elucidating their interactions with various biological targets.

In the context of antibacterial activity, molecular docking studies have been performed to understand the interaction of salicylanilide derivatives with bacterial enzymes. For example, novel 2 & 3-(4-aminobenzamido) benzoic acid derivatives, designed based on the N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide pharmacophore, were docked with the M. tuberculosis Dihydrofolate Reductase (DHFR) enzyme. nirmauni.ac.in The results showed significant binding interactions, with some compounds exhibiting high free energies of binding and low estimated inhibitory constants, comparable to the reference standard methotrexate. nirmauni.ac.in

Similarly, in the pursuit of anticancer agents, molecular modeling has been used to study the binding of salicylanilide derivatives to the Epidermal Growth Factor Receptor (EGFR). nih.gov In one study, a derivative was shown to bind into the active pocket of EGFR with two hydrogen bonds and a minimum binding free energy of -25.1125 kcal/mol, suggesting a strong interaction. nih.gov Molecular docking studies of peptide and Schiff bases derived from salicylamides targeting E. coli KAS III also revealed hydrogen bonding between the ligand and key amino acid residues in the active site. zhaojgroup.com

For antiviral applications, molecular modeling has helped to suggest an extracellular binding site for salicylanilide derivatives that act as P2X1 receptor antagonists. nih.gov Furthermore, docking studies have been employed to investigate the interaction of salicylamide derivatives with proteins involved in viral replication.

The following table presents a summary of molecular docking studies involving salicylanilide derivatives:

| Ligand/Derivative | Target Protein | Key Findings | Reference |

| 2 & 3-(4-aminobenzamido) benzoic acid derivatives | M. tuberculosis DHFR | Significant binding interaction, comparable to methotrexate. | nirmauni.ac.in |

| Salicylanilide derivative (12b) | Epidermal Growth Factor Receptor (EGFR) | Binds to the active pocket with two hydrogen bonds; ΔGb = -25.1125 kcal/mol. | nih.gov |

| Peptide and Schiff bases of salicylamides | E. coli KAS III | Hydrogen bond formation with active site residues. | zhaojgroup.com |

| N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | P2X1 Receptor | Suggested extracellular binding site. | nih.gov |

These computational approaches, in conjunction with experimental data, are crucial for the rational design and optimization of more potent and selective inhibitors based on the this compound scaffold.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure, molecular geometry, and vibrational properties of molecules. These methods solve the Schrödinger equation for a given molecular system, yielding detailed information about its orbitals and energy states.

Density Functional Theory (DFT) has become a primary method for computational studies of substituted benzamides due to its balance of accuracy and computational cost. isroset.orgresearchgate.net The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311++G(d,p) to model these types of molecules. researchgate.netsci-hub.red

DFT calculations begin by optimizing the molecular geometry to find the lowest energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For aromatic systems like 4-Chloro-2-hydroxybenzamide, calculations can confirm the planarity of the benzene (B151609) ring and determine the orientation of the amide and hydroxyl substituents. acs.org Studies on closely related molecules, such as salicylamide (B354443) and its derivatives, show that an intramolecular hydrogen bond typically forms between the hydroxyl group's hydrogen and the carbonyl group's oxygen, which DFT calculations can accurately model. acs.orgresearchgate.netijcrar.com

Once the geometry is optimized, frequency calculations are performed to predict the vibrational spectra (Infrared and Raman). sci-hub.red These theoretical spectra are invaluable for interpreting experimental data. Each calculated vibrational mode is analyzed for its potential energy distribution (PED), which allows for the unambiguous assignment of spectral bands to specific molecular motions, such as O-H stretching, C=O stretching, or N-H bending. scispace.comdntb.gov.ua Theoretical calculations on similar molecules have shown excellent agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor to the computed frequencies to account for anharmonicity and method limitations. researchgate.netsci-hub.red

Table 1: Representative Theoretical Geometric Parameters for a Benzamide (B126) Core Structure

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G**) |

| Bond Lengths (Å) | ||

| C-O (hydroxyl) | 1.362 | |

| C=O (carbonyl) | 1.246 | |

| C-N (amide) | 1.355 | |

| N-H | 1.015 | |

| C-C (aromatic avg.) | 1.395 | |

| Bond Angles (º) | ||

| C-C-O (hydroxyl) | 120.9 | |

| O=C-N | 122.5 | |

| C-N-H | 118.5 | |

| Data is representative of a 2-hydroxybenzamide structure based on findings from related studies. ijcrar.com Actual values for this compound would require a specific calculation. |

Table 2: Representative Vibrational Assignments for a Substituted Benzamide

| Assignment | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3679 |

| N-H Asymmetric Stretch | 3560 |

| N-H Symmetric Stretch | 3450 |

| C-H Aromatic Stretch | 3100 - 3000 |

| C=O Stretch | 1637 |

| N-H Bend | 1590 |

| C-Cl Stretch | 750 |

| Frequencies are based on DFT calculations for similar chloro-hydroxybenzamide structures and serve as illustrative examples. isroset.orgscispace.com |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.commalayajournal.org

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. malayajournal.org For D-π-A (Donor-π bridge-Acceptor) systems, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. In this compound, the hydroxyl group (-OH) and the benzene ring can act as electron donors, while the benzamide and chloro substituents have electron-withdrawing characteristics.

Analysis of the HOMO and LUMO electron density distributions reveals the potential for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net When the molecule absorbs light, an electron is promoted from the HOMO to the LUMO, resulting in a transfer of charge from the donor region to the acceptor region. nih.gov Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) and characterize the nature of these electronic transitions. researchgate.net

Table 3: Typical Electronic Properties Calculated for Hydroxybenzamide Derivatives

| Property | Value (eV) | Significance |

| HOMO Energy | ~ -6.37 | Electron-donating capability |

| LUMO Energy | ~ -2.71 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 3.66 | Chemical reactivity and stability |

| Values are representative, based on calculations for 4-hydroxybenzamide, and provide an estimate of the electronic structure. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. iaanalysis.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a "computational microscope" to observe molecular motion, conformational changes, and intermolecular interactions. iaanalysis.com

For a flexible molecule like this compound, which has rotatable bonds, an MD simulation can explore its conformational landscape. mdpi.comresearchgate.net By simulating the molecule in a solvent (like water) over a period of nanoseconds, researchers can observe how the molecule flexes and folds, identifying the most stable and frequently occurring conformations. galaxyproject.org Key analyses performed on MD trajectories include:

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues to identify the most flexible regions of the molecule.

Hydrogen Bond Analysis: Quantifies the formation and lifetime of intra- and intermolecular hydrogen bonds, which are crucial for determining the molecule's structure and its interactions with its environment. iaanalysis.com

Such simulations are vital for understanding how this compound might interact with biological targets or other molecules in a solution, providing a dynamic picture of the binding modes and interaction energies.

Theoretical Prediction of Reactivity and Stability

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as η = (E_LUMO - E_HOMO) / 2. irjweb.com

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo electronic change.

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η). researchgate.netirjweb.com

Table 4: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |